molecular formula C15H14N2O4 B14925165 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one

Cat. No.: B14925165
M. Wt: 286.28 g/mol
InChI Key: XUFFFNDVOKVYNN-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one typically involves the formation of the pyrazole ring followed by its attachment to the chromenone structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized using a condensation reaction between a hydrazine derivative and a 1,3-diketone. The chromenone structure is then formed through a series of reactions involving hydroxylation and methoxylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromenone structure can be reduced to form a dihydrochromenone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrochromenone derivative.

    Substitution: Formation of various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazol-4-ylboronic acid: A related compound with a pyrazole ring, used in the synthesis of various organic molecules.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Another pyrazole derivative with different functional groups, used in medicinal chemistry.

    3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine: A pyrazole-containing amino acid derivative with potential biological applications.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one is unique due to its combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-3-hydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C15H14N2O4/c1-8-11(7-16-17(8)2)15-14(19)13(18)10-6-9(20-3)4-5-12(10)21-15/h4-7,19H,1-3H3

InChI Key

XUFFFNDVOKVYNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=C(C(=O)C3=C(O2)C=CC(=C3)OC)O

Origin of Product

United States

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